molecular formula C10H10BrN3OS B14898369 n-(2-(1h-Imidazol-1-yl)ethyl)-3-bromothiophene-2-carboxamide

n-(2-(1h-Imidazol-1-yl)ethyl)-3-bromothiophene-2-carboxamide

Cat. No.: B14898369
M. Wt: 300.18 g/mol
InChI Key: YDDLGVKELMWAGR-UHFFFAOYSA-N
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Description

N-(2-(1H-Imidazol-1-yl)ethyl)-3-bromothiophene-2-carboxamide is a synthetic organic compound featuring a thiophene ring substituted with a bromine atom at the 3-position and a carboxamide group at the 2-position. The carboxamide moiety is further functionalized with a 2-(1H-imidazol-1-yl)ethyl chain, introducing a heteroaromatic imidazole group.

The bromine atom likely contributes to electrophilic reactivity or steric effects, while the imidazole group may participate in hydrogen bonding or metal coordination .

Properties

Molecular Formula

C10H10BrN3OS

Molecular Weight

300.18 g/mol

IUPAC Name

3-bromo-N-(2-imidazol-1-ylethyl)thiophene-2-carboxamide

InChI

InChI=1S/C10H10BrN3OS/c11-8-1-6-16-9(8)10(15)13-3-5-14-4-2-12-7-14/h1-2,4,6-7H,3,5H2,(H,13,15)

InChI Key

YDDLGVKELMWAGR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1Br)C(=O)NCCN2C=CN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the cyclization of glyoxal and ammonia to form the imidazole ring, followed by subsequent reactions to introduce the bromothiophene and carboxamide functionalities .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often utilize catalysts and specific reaction conditions to ensure efficient production. The use of green chemistry principles, such as solvent-free conditions or the use of water as a solvent, is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: n-(2-(1h-Imidazol-1-yl)ethyl)-3-bromothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: n-(2-(1h-Imidazol-1-yl)ethyl)-3-bromothiophene-2-carboxamide is used as a building block in organic synthesis to create more complex molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antimicrobial, antifungal, and anticancer agent. The imidazole ring is known for its biological activity, and the presence of the bromothiophene moiety can enhance its efficacy .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It is also used in the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of n-(2-(1h-Imidazol-1-yl)ethyl)-3-bromothiophene-2-carboxamide involves its interaction with various molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. The bromothiophene moiety can interact with biological membranes, affecting their permeability and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share functional groups or synthetic pathways with the target molecule:

Compound Name Key Structural Features Synthesis Highlights Yield/Analytical Data References
2-Bromo-N-phenyl-1-cyclohexene-1-carboxamide Brominated cyclohexene carboxamide with phenyl substituent NaH/DMF-mediated alkylation with methyl iodide; ether/brine workup Elemental analysis: C 55.78%, H 5.04%, N 4.89% (Calcd: C 55.73%, H 5.04%, N 5.00%)
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl) hydrazinecarboxamide Imidazole, benzodioxole, and hydrazinecarboxamide groups; (E)-configured imine Single-crystal X-ray analysis for structural confirmation Spectroscopic (NMR, IR) and crystallographic validation
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)benzo[b]thiophene-2-carboxamide (Compound 22) Benzimidazole-linked benzothiophene carboxamide Carbodiimide-mediated coupling; PE/EtOAc (5:5) chromatography 52% yield; characterized by ¹H/¹³C NMR and HRMS
Key Observations :
  • Heterocyclic Diversity : Replacing thiophene with benzothiophene (as in ) or cyclohexene (as in ) modifies aromaticity and steric bulk, impacting target selectivity.
  • Synthetic Flexibility : Alkylation (e.g., NaH/DMF in ) and carbodiimide-mediated couplings (e.g., ) are common strategies for introducing imidazole or carboxamide groups.

Functional Group Interactions

  • Imidazole Role : In and , the imidazole/benzimidazole groups are pivotal for biological activity, suggesting the target’s imidazole-ethyl chain could similarly engage in hydrogen bonding or π-π stacking.
  • Bromine vs.

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